molecular formula C11H10ClF5O2 B14049896 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene

Cat. No.: B14049896
M. Wt: 304.64 g/mol
InChI Key: NTUCODJINKCMPB-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Halogenation: Introduction of the chloropropyl group through halogenation reactions.

    Methoxylation: Incorporation of difluoromethoxy and trifluoromethoxy groups via methoxylation reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Addition Reactions: The benzene ring can undergo addition reactions, particularly in the presence of strong electrophiles or nucleophiles.

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)-4-methoxybenzene: Lacks the difluoromethoxy and trifluoromethoxy groups, resulting in different chemical properties and reactivity.

    1-(3-Chloropropyl)-4-(trifluoromethoxy)benzene: Contains only the trifluoromethoxy group, leading to variations in its chemical behavior and applications.

    1-(3-Chloropropyl)-4-(difluoromethoxy)benzene: Lacks the trifluoromethoxy group, affecting its overall stability and reactivity.

Properties

Molecular Formula

C11H10ClF5O2

Molecular Weight

304.64 g/mol

IUPAC Name

4-(3-chloropropyl)-1-(difluoromethoxy)-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10ClF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)9(6-7)19-11(15,16)17/h3-4,6,10H,1-2,5H2

InChI Key

NTUCODJINKCMPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)OC(F)(F)F)OC(F)F

Origin of Product

United States

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